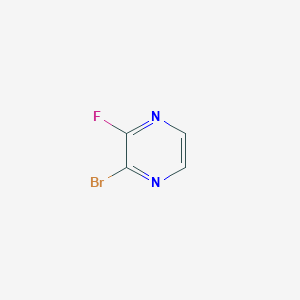2-Bromo-3-fluoropyrazine
CAS No.: 206278-27-5
Cat. No.: VC2366908
Molecular Formula: C4H2BrFN2
Molecular Weight: 176.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 206278-27-5 |
|---|---|
| Molecular Formula | C4H2BrFN2 |
| Molecular Weight | 176.97 g/mol |
| IUPAC Name | 2-bromo-3-fluoropyrazine |
| Standard InChI | InChI=1S/C4H2BrFN2/c5-3-4(6)8-2-1-7-3/h1-2H |
| Standard InChI Key | QIDLQERJCKEQOL-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=N1)F)Br |
| Canonical SMILES | C1=CN=C(C(=N1)F)Br |
Introduction
Chemical Identity and Physical Properties
Molecular Structure and Identification
2-Bromo-3-fluoropyrazine is a heterocyclic compound featuring a six-membered aromatic ring with two nitrogen atoms at opposite positions (the pyrazine core), substituted with bromine at position 2 and fluorine at position 3. This structural arrangement contributes significantly to its chemical reactivity and synthetic utility.
Table 1: Chemical Identification Parameters of 2-Bromo-3-fluoropyrazine
| Parameter | Information |
|---|---|
| Chemical Name | 2-Bromo-3-fluoropyrazine |
| CAS Registry Number | 206278-27-5 |
| Molecular Formula | C₄H₂BrFN₂ |
| Synonyms | Pyrazine, 2-bromo-3-fluoro- |
| InChI | InChI=1S/C4H2BrFN2/c5-3-4(6)8-2-1-7-3/h1-2H |
| InChI Key | QIDLQERJCKEQOL-UHFFFAOYSA-N |
| SMILES Notation | FC1=NC=CN=C1Br |
The compound's structural features, particularly the presence of both bromine and fluorine atoms, contribute significantly to its chemical behavior and potential applications in various synthetic pathways .
Physical Properties
2-Bromo-3-fluoropyrazine typically appears as a colorless to pale yellow substance that can exist as either a liquid or solid, depending on ambient temperature conditions. The physical state at room temperature is influenced by its specific melting point, which may vary slightly depending on the purity of the sample.
While specific detailed physical property data for 2-Bromo-3-fluoropyrazine is limited in the provided sources, its physical characteristics are consistent with other halogenated pyrazine derivatives. The compound's solubility profile and stability can vary significantly based on the solvent environment and storage conditions .
Chemical Reactivity and Synthetic Applications
Reactivity Profile
The chemical reactivity of 2-Bromo-3-fluoropyrazine is largely determined by its halogen substituents and the electron-deficient nature of the pyrazine ring. The presence of both bromine and fluorine atoms creates unique reactivity patterns that can be exploited in various synthetic transformations:
Synthetic Utility
2-Bromo-3-fluoropyrazine serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular architectures. Its utility extends across multiple fields of chemical research:
-
The compound can participate in various coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of carbon-based substituents.
-
Nucleophilic aromatic substitution reactions enable the transformation of 2-Bromo-3-fluoropyrazine into a wide range of derivatives with different functional groups.
-
The differential reactivity of the bromine and fluorine substituents can be exploited for selective transformations, enabling the synthesis of asymmetrically substituted pyrazine derivatives .
Applications in Pharmaceutical and Agrochemical Research
Agrochemical Applications
In addition to its pharmaceutical relevance, 2-Bromo-3-fluoropyrazine serves as a useful intermediate in agrochemical research. Pyrazine derivatives have historically played important roles in the development of pesticides, herbicides, and other crop protection agents.
The specific substitution pattern of 2-Bromo-3-fluoropyrazine may contribute to the development of agrochemicals with:
-
Enhanced target specificity
-
Improved environmental persistence profiles
-
Optimized activity against specific agricultural pests or pathogens
| Supplier Reference | Package Size | Price (EUR) |
|---|---|---|
| IN-DA002IEE | 100 mg | 66.00 |
| IN-DA002IEE | 250 mg | 120.00 |
| IN-DA002IEE | 500 mg | 163.00 |
| IN-DA002IEE | 1 g | 285.00 |
| 54-PC101982 | 50 mg | 184.00 |
| 54-PC101982 | 100 mg | 269.00 |
| 54-PC101982 | 250 mg | 380.00 |
| 54-PC101982 | 1 g | 1,004.00 |
| 54-PC101982 | 5 g | 3,649.00 |
| 10-F614481 | 50 mg | 90.00 |
| 10-F614481 | 100 mg | 107.00 |
| 10-F614481 | 250 mg | 156.00 |
| 10-F614481 | 1 g | 338.00 |
| 10-F614481 | 5 g | 1,505.00 |
| 3D-GIA27827 | 100 mg | 492.00 |
| 3D-GIA27827 | 1 g | 1,244.00 |
The significant price variation between different suppliers suggests potential differences in purity, synthesis methods, or supply chain efficiencies. The relatively high cost per gram indicates that 2-Bromo-3-fluoropyrazine is primarily utilized in high-value research applications rather than large-scale industrial processes .
Economic Considerations
The pricing structure of 2-Bromo-3-fluoropyrazine reflects several economic factors common to specialized chemical reagents:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume